molecular formula C21H17ClN4O3 B2454790 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide CAS No. 1448057-46-2

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide

Cat. No.: B2454790
CAS No.: 1448057-46-2
M. Wt: 408.84
InChI Key: CJSMASJREXYUGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN4O3 and its molecular weight is 408.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-(2-chlorophenyl)-5-methyl-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Molecular Formula and Structure

  • Molecular Formula : C22H20ClN3O2
  • Molecular Weight : 405.87 g/mol
  • Chemical Structure : The compound features a chlorophenyl group, a methyl group, an isoxazole ring, and an oxadiazole moiety which contribute to its biological activity.

Anticancer Activity

Research indicates that compounds containing the isoxazole and oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have been shown to possess anticancer activity against various human tumor cell lines. In one study, a related oxadiazole derivative demonstrated an IC50 value of approximately 2.76 µM against ovarian adenocarcinoma cells (OVXF 899), indicating potent antitumor effects .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound AHeLa (cervical cancer)5.0
Compound BCaCo-2 (colon cancer)9.0
Compound COVXF 899 (ovarian cancer)2.76

Antimicrobial Activity

The 1,3,4-oxadiazole derivatives have also been studied for their antimicrobial properties. Certain derivatives have been effective against both Gram-positive and Gram-negative bacteria, including strains of Mycobacterium tuberculosis. For example, some derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 4–8 µM against drug-resistant strains .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget BacteriaMIC (µM)Reference
Compound DM. tuberculosis4–8
Compound EE. coli16–32
Compound FS. aureus8–16

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Inhibition of Enzymes : Many oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Disruption of Cellular Processes : They may interfere with cellular signaling pathways critical for tumor growth.
  • Antimicrobial Action : The compounds can disrupt bacterial cell wall synthesis or inhibit vital metabolic pathways.

Case Study 1: Anticancer Efficacy

A study published in PubMed Central evaluated a series of isoxazole derivatives for their anticancer activity against various human cancer cell lines. The results indicated that specific substitutions on the isoxazole ring significantly enhanced cytotoxicity against breast and colon cancer cells .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of a novel oxadiazole derivative against Mycobacterium bovis. The study highlighted the compound's ability to inhibit the enoyl reductase enzyme, crucial for fatty acid biosynthesis in mycobacteria, leading to cell lysis .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O3/c1-12-19(20(26-28-12)15-8-4-5-9-16(15)22)21(27)24-17-10-6-3-7-14(17)11-18-23-13(2)25-29-18/h3-10H,11H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSMASJREXYUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.